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Compound of Interest

Compound Name: Azido-PEG4-acyl chloride

Cat. No.: B15143990 Get Quote

In-Depth Technical Guide to Azido-PEG4-acyl
chloride
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and

common applications of Azido-PEG4-acyl chloride, a heterobifunctional linker crucial in

bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting

Chimeras (PROTACs).

Core Chemical Properties
Azido-PEG4-acyl chloride is a valuable tool in chemical biology and drug discovery, featuring

two distinct reactive functional groups separated by a hydrophilic polyethylene glycol (PEG)

spacer. The key quantitative data for this compound are summarized below.
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Property Value Source(s)

Molecular Formula C9H16ClN3O5 [1][2]

Molecular Weight 281.69 g/mol [1][2][3]

Canonical SMILES
C(COCCOCCOCCOC(=O)Cl)

N=[N+]=[N-]
[3]

Description

A heterobifunctional PEG

linker containing an azide

group and an acyl chloride

group.

[1][3]

Reactivity and Applications
Azido-PEG4-acyl chloride possesses two key functional groups that allow for sequential or

orthogonal conjugation strategies:

Acyl Chloride: This functional group is highly reactive towards primary and secondary

amines, readily forming stable amide bonds. This reaction is often used to conjugate the

linker to proteins, peptides, or small molecules containing an available amine group.

Azide: The azide group is a key component for "click chemistry." It can undergo a copper-

catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted

alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a

stable triazole linkage.[1][4]

This dual reactivity makes Azido-PEG4-acyl chloride an ideal linker for constructing complex

biomolecules. For instance, it is frequently used in the synthesis of PROTACs, where one end

of the linker is attached to a ligand for a target protein and the other end to a ligand for an E3

ubiquitin ligase.[1][4]

Experimental Protocols
The following are generalized protocols for the two main reaction types involving Azido-PEG4-
acyl chloride. Note that specific reaction conditions such as solvent, temperature, and reaction

time may need to be optimized for your specific substrates.
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Protocol 1: Amide Bond Formation with a Primary Amine
This protocol describes the reaction of the acyl chloride moiety with an amine-containing

molecule (e.g., a protein, peptide, or small molecule).

Materials:

Azido-PEG4-acyl chloride

Amine-containing substrate

Anhydrous, aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or

dimethylformamide (DMF))

A suitable non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Dissolve the amine-containing substrate in the anhydrous aprotic solvent under an inert

atmosphere.

Add 1.5 to 2.0 equivalents of the non-nucleophilic base to the solution.

In a separate flask, dissolve Azido-PEG4-acyl chloride (typically 1.1 to 1.5 equivalents) in

the anhydrous aprotic solvent.

Slowly add the Azido-PEG4-acyl chloride solution to the stirred solution of the amine

substrate at room temperature. Acyl chlorides are highly reactive and moisture-sensitive, so

ensure all glassware is dry and the reaction is protected from atmospheric moisture.

Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the

reaction can be monitored by an appropriate technique such as thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction can be quenched by the addition of a small amount of water

or a primary amine scavenger.
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The desired product can then be purified using standard techniques such as column

chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction of the azide moiety of the newly synthesized Azido-

PEG4-conjugate with an alkyne-containing molecule.

Materials:

Azido-PEG4-conjugate (from Protocol 1)

Alkyne-containing molecule

Copper(II) sulfate (CuSO4)

A reducing agent, such as sodium ascorbate

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-

butanol, DMSO, or DMF)

Procedure:

Dissolve the Azido-PEG4-conjugate and the alkyne-containing molecule (typically in a 1:1 to

1:1.2 molar ratio) in the chosen solvent system.

In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 mole percent).

In another vial, prepare a solution of copper(II) sulfate (typically 1-5 mole percent).

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate

solution.

Stir the reaction mixture at room temperature. The reaction is often complete within 1-12

hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, the product can be isolated by extraction and purified by column

chromatography or HPLC.

Visualizing the Workflow
The following diagram illustrates the sequential conjugation strategy using Azido-PEG4-acyl
chloride.

Step 1: Amide Bond Formation

Step 2: Click Chemistry (CuAAC)

Amine-containing
Molecule (R-NH2)

+

Azido-PEG4-acyl chloride

Azido-PEG4-Amide Conjugate

+
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Aprotic Solvent

Alkyne-containing
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Final Triazole Conjugate

CuSO4
Sodium Ascorbate

Click to download full resolution via product page

Caption: A two-step reaction workflow for Azido-PEG4-acyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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